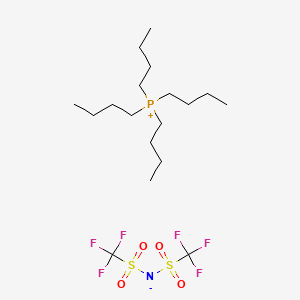
Bis(trifluoromethylsulfonyl)azanide;tetrabutylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyl-2,3-dimethylimidazoliumbis((trifluoromethyl)sulfonyl)imide is an ionic liquid known for its unique properties such as low volatility, high thermal stability, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-octyl-2,3-dimethylimidazoliumbis((trifluoromethyl)sulfonyl)imide typically involves the alkylation of 2,3-dimethylimidazole with octyl halides, followed by anion exchange with lithium bis((trifluoromethyl)sulfonyl)imide. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents include acetonitrile or dichloromethane.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Continuous flow reactors and advanced purification techniques are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Octyl-2,3-dimethylimidazoliumbis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions are less common but can be achieved using suitable reducing agents.
Substitution: Nucleophilic substitution reactions are possible, particularly at the imidazolium ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can introduce various functional groups onto the imidazolium ring .
Scientific Research Applications
1-Octyl-2,3-dimethylimidazoliumbis((trifluoromethyl)sulfonyl)imide has a wide range of scientific research applications:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Investigated for its potential use in biomolecular stabilization and enzyme catalysis.
Medicine: Explored for drug delivery systems and as a medium for pharmaceutical reactions.
Industry: Utilized in the production of advanced materials, such as batteries and supercapacitors
Mechanism of Action
The mechanism by which 1-octyl-2,3-dimethylimidazoliumbis((trifluoromethyl)sulfonyl)imide exerts its effects is primarily through its ionic nature. The compound interacts with molecular targets and pathways by:
Ionic Interactions: Facilitating charge transfer and stabilization of charged intermediates.
Solvation Effects: Enhancing solubility and reactivity of various substrates.
Catalytic Activity: Acting as a catalyst in specific reactions due to its unique ionic structure
Comparison with Similar Compounds
- 1-Butyl-2,3-dimethylimidazoliumbis((trifluoromethyl)sulfonyl)imide
- 1-Hexyl-3-methylimidazoliumbis((trifluoromethyl)sulfonyl)imide
- 1-Decyl-3-methylimidazoliumbis((trifluoromethyl)sulfonyl)imide .
Uniqueness: 1-Octyl-2,3-dimethylimidazoliumbis((trifluoromethyl)sulfonyl)imide stands out due to its specific alkyl chain length, which provides a balance between hydrophobicity and ionic conductivity. This makes it particularly effective in applications requiring both properties, such as in advanced battery technologies and specialized solvents .
Properties
Molecular Formula |
C18H36F6NO4PS2 |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.C2F6NO4S2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-16H2,1-4H3;/q+1;-1 |
InChI Key |
VJLXYWPNTKVSLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















